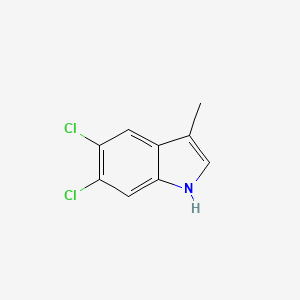

5,6-Dichloro-3-methylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2N |

|---|---|

Molecular Weight |

200.06 g/mol |

IUPAC Name |

5,6-dichloro-3-methyl-1H-indole |

InChI |

InChI=1S/C9H7Cl2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |

InChI Key |

NWHMBJJANTYLDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)Cl)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5,6 Dichloro 3 Methylindole Derivatives

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, without disrupting the aromaticity of the benzene (B151609) ring. However, in 3-substituted indoles such as 5,6-dichloro-3-methylindole, the reaction landscape is altered.

Reactivity at C-2 and C-3 Positions

The general mechanism for electrophilic substitution at the C-2 position of a 3-methylindole (B30407) proceeds as follows:

The electrophile attacks the electron-rich C-3 position of the indole ring, forming a resonance-stabilized cation.

A 1,2-migration of the electrophile from the C-3 to the C-2 position occurs, leading to a more stable cationic intermediate.

Deprotonation at the C-2 position restores the aromaticity of the pyrrole (B145914) ring, yielding the C-2 substituted product.

Friedel-Crafts Type Alkylation and Acylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. In the context of this compound, these reactions provide a pathway to introduce alkyl and acyl groups, primarily at the C-2 position. These reactions are typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which activate the alkyl or acyl halide.

Friedel-Crafts Alkylation: This reaction involves the alkylation of the indole ring, typically with an alkyl halide in the presence of a Lewis acid. For 3-methylindoles, the alkylation occurs at the C-2 position. The electron-withdrawing nature of the chlorine substituents can necessitate harsher reaction conditions compared to more electron-rich indoles.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Similar to alkylation, the acylation of this compound is expected to occur at the C-2 position. Acylation is generally preferred over alkylation in many synthetic applications due to the deactivating nature of the introduced acyl group, which prevents polyacylation, and the absence of carbocation rearrangements.

| Reaction Type | Electrophile | Catalyst | Expected Major Product |

| Alkylation | R-X (Alkyl halide) | AlCl₃, FeCl₃ | 2-Alkyl-5,6-dichloro-3-methylindole |

| Acylation | RCOCl (Acyl chloride) | AlCl₃ | 2-Acyl-5,6-dichloro-3-methylindole |

Vilsmeier–Haack Formylation in Halogenated Indoles

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. youtube.comorgchemres.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). youtube.comwikipedia.org For indoles, this reaction is a highly efficient way to introduce a formyl group, which is a valuable synthetic handle for further transformations.

In the case of 3-substituted indoles, including halogenated derivatives, the Vilsmeier-Haack reaction can proceed at the C-2 position. The reaction of 2,3,3-trimethyl-3H-indoles with the Vilsmeier reagent has been shown to result in the formation of aminomethylene malondialdehydes. orgchemres.orgsid.ir The mechanism involves the electrophilic attack of the Vilsmeier reagent on the indole ring. The presence of the electron-withdrawing chlorine atoms at the 5- and 6-positions of this compound would likely decrease the nucleophilicity of the ring, but formylation at the C-2 position is still anticipated to be the primary outcome.

The general steps of the Vilsmeier-Haack reaction are:

Formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org

Electrophilic attack of the Vilsmeier reagent on the C-2 position of the indole ring.

Hydrolysis of the resulting iminium salt to yield the corresponding aldehyde.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms on the benzene ring of this compound are generally unreactive towards nucleophilic substitution under standard conditions. However, their displacement can be achieved under specific circumstances, typically requiring activation of the ring system.

Activation and Displacement of Halogen Substituents

For nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chlorine atoms are on the benzene portion of the heterocycle, and there are no strongly activating groups in the required positions to facilitate a classical SNAr mechanism.

However, in certain heterocyclic systems, the ring nitrogen can play a role in activating halogens for displacement. For instance, in 2-aryl-5-chloro-6-cyano-7-methylindolizines, the chlorine at the 5-position is activated towards nucleophilic substitution by the ortho-position of the pyridine (B92270) ring nitrogen and the electron-withdrawing cyano group. sid.ir While this is a different heterocyclic system, it illustrates the principle of activation by ring heteroatoms and electron-withdrawing groups. For this compound, displacement of the chlorine atoms would likely require harsh reaction conditions or the introduction of additional activating groups onto the ring.

Reactions with C-Nucleophiles Leading to Polyindolylmethane Derivatives

A significant reaction of indoles with carbon electrophiles, which in turn involves the indole acting as a C-nucleophile, is the synthesis of bis(indolyl)methanes. These reactions typically involve the acid-catalyzed condensation of an indole with an aldehyde or ketone. In this context, one molecule of this compound can act as a nucleophile, attacking the electrophilic species generated from another indole derivative or an aldehyde.

The synthesis of bis(indolyl)methanes is a well-established reaction. For example, various indoles react with aldehydes in the presence of a catalyst like RuCl₃·3H₂O to afford the corresponding bis(indolyl)methanes in good yields. scispace.com The reaction proceeds via electrophilic substitution of the indole at the C-3 position. Since the C-3 position of this compound is blocked, it would be expected to react at the C-2 position.

Alternatively, if this compound were to react with an aldehyde, it would likely first undergo an electrophilic attack by the protonated aldehyde at the C-2 position to form a carbocation intermediate. This intermediate would then be attacked by a second molecule of this compound (acting as a C-nucleophile) to form the corresponding bis(indolyl)methane derivative.

| Reagent 1 | Reagent 2 | Catalyst | Product Type |

| This compound | Aldehyde (R-CHO) | Acid (e.g., RuCl₃·3H₂O) | Bis(2-(5,6-dichloro-3-methylindolyl))methane |

| Indole | This compound-2-carbaldehyde | Acid | (Indol-3-yl)(5,6-dichloro-3-methylindol-2-yl)methane |

Oxidation and Reduction Chemistry of Dichloroindole Systems

The redox chemistry of halogenated indoles is a critical aspect of their synthetic utility, allowing for a range of functional group transformations.

Quinone reagents, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are powerful oxidants used for the dehydrogenation of various organic molecules, including indole derivatives. The reaction of 3-substituted indoles, such as this compound, with DDQ is expected to proceed via a mechanism involving a charge-transfer complex formation, followed by hydride abstraction.

In the case of indoles, the reaction with DDQ can lead to several outcomes depending on the reaction conditions and the substitution pattern of the indole. For 3-alkylindoles, oxidation can occur at the 2-position of the indole ring or can lead to dimerization or polymerization. The reaction of indole itself with DDQ in dioxane has been shown to yield a substitution product, which upon heating eliminates hydrogen cyanide to form a quinone derivative. scispace.com

The proposed mechanism for the oxidation of a 3-methylindole derivative with DDQ typically involves the formation of a 3-methylene-3H-indole intermediate. This highly reactive species can then be trapped by nucleophiles present in the reaction medium. For instance, in the presence of methanol (B129727), this could lead to the formation of a 2-methoxy derivative.

While specific studies on the oxidation of this compound with DDQ are not extensively detailed in the available literature, the general reactivity of 3-methylindoles with DDQ provides a strong basis for predicting its behavior. The reaction is anticipated to be facile, given the electron-donating nature of the methyl group which stabilizes the intermediate carbocation.

Table 1: Illustrative Examples of DDQ-Mediated Oxidation of Indole Derivatives

| Starting Material | Reagent | Product(s) | Yield (%) | Reference |

| Indole | DDQ in dioxane | 2-(2,3-Dichloro-5,6-dicyanophenoxy)indole | Not Reported | scispace.com |

| 1-Methylindole | DDQ | 1-Methyl-3-(2,3-dichloro-5,6-dicyanophenoxy)indole | 88 | scispace.com |

| 2-Methylindole | DDQ in methanol | Complex mixture, indolo[3,2-b]carbazole | Not Reported | scispace.com |

Note: This table presents data for related indole compounds to illustrate the expected reactivity with DDQ.

The reductive dehalogenation of aryl halides is a well-established transformation in organic synthesis. For halogenated indoles, this reaction can be achieved using various reducing agents, including catalytic hydrogenation, dissolving metal reductions, and electrochemical methods. The chlorine atoms at the 5- and 6-positions of this compound can potentially be removed through such reductive pathways.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source is a common method for dehalogenation. The reactivity of the C-Cl bond towards reduction can be influenced by its position on the aromatic ring and the presence of other functional groups.

Electrochemical reduction offers another avenue for the dehalogenation of chlorinated aromatic compounds. The process involves the transfer of electrons to the substrate, leading to the cleavage of the carbon-halogen bond. The specific conditions, such as the cathode material and the solvent, can significantly influence the efficiency and selectivity of the reaction.

While detailed studies on the reductive dehalogenation of this compound are scarce, research on the reduction of other dichloroaromatic compounds provides insight into the expected reactivity. For instance, the reductive dechlorination of dichlorobenzoates by anaerobic microorganisms has been shown to proceed with high specificity. mdpi.com

Cyclization and Rearrangement Reactions

The indole nucleus is a versatile platform for the construction of more complex fused heterocyclic systems. Halogenated indoles, in particular, can serve as valuable precursors for intramolecular cyclization reactions.

Intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of novel polycyclic aromatic compounds. The presence of the chlorine atoms can be exploited in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to ring closure.

For example, a derivative of this compound bearing a tethered alkyne or alkene could undergo an intramolecular Heck or Sonogashira reaction to form a fused ring system. Palladium-catalyzed intramolecular cyclizations are particularly powerful for the synthesis of indole-fused heterocycles. nih.gov

Oxidative cyclizations are another important class of reactions for forming fused systems. In the presence of an oxidizing agent, a suitably positioned nucleophilic group on a side chain can attack the indole ring, leading to cyclization. While cyclization typically occurs at the C2 or C4 positions of the indole, the substitution pattern can direct the regioselectivity of the reaction.

Table 2: Examples of Intramolecular Cyclization Reactions of Indole Derivatives

| Indole Derivative | Reaction Type | Catalyst/Reagent | Fused Ring System Formed | Reference |

| 2-Alkynyl-N-alkylideneanilines | Palladium-catalyzed intramolecular cyclization | Pd(OAc)2, P(n-Bu)3 | 2-Substituted-3-(1-alkenyl)indoles | nih.gov |

| 3-Substituted indole with pendant ketoester | Oxidative cyclization | Mn(OAc)3 | Tetracyclic indole derivative | |

| N-Allyl-2-bromoanilines | Intramolecular Heck reaction | Pd(OAc)2, PPh3 | Pyrrolo[1,2-a]indoles | Not directly cited |

Note: This table provides examples of cyclization reactions on related indole systems to illustrate the potential for forming fused rings from derivatives of this compound.

Under acidic conditions, indole derivatives can undergo various rearrangement reactions. The specific pathway of the rearrangement is highly dependent on the structure of the substrate and the reaction conditions. For 3-substituted indoles, acid-catalyzed rearrangements can involve migration of the substituent or rearrangement of the indole ring itself.

One of the classic carbocation rearrangements that can be envisioned for derivatives of this compound is the Wagner-Meerwein rearrangement. This type of rearrangement involves a 1,2-migration of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center. For an appropriately substituted derivative of this compound, protonation could lead to the formation of a carbocation that subsequently rearranges to a more stable species. While there are no specific studies found on the acid-catalyzed rearrangements of this compound, the principles of carbocation chemistry suggest that such rearrangements are plausible.

Derivatization and Functionalization Strategies

Introduction of Carboxylic Acid and Ester Functionalities

The introduction of carboxylic acid and ester groups onto the 5,6-dichloro-3-methylindole framework is a key step for creating intermediates for pharmaceuticals and other complex molecules. These functional groups can be introduced at various positions, primarily at the C2 position of the indole (B1671886) ring.

One common method to introduce a carboxyl group is through the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction typically uses a formylating agent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to install a formyl group (-CHO) at the electron-rich C2 position, yielding 5,6-dichloro-3-methyl-1H-indole-2-carbaldehyde. Subsequent oxidation of this aldehyde, for instance with potassium permanganate, would produce the corresponding 5,6-dichloro-3-methyl-1H-indole-2-carboxylic acid.

Once the carboxylic acid is formed, it can be readily converted to a variety of ester derivatives. Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), are effective. orgsyn.org Alternatively, for more sensitive substrates or to form more complex esters like tert-butyl esters, coupling agents such as tert-butyl trichloroacetimidate (B1259523) can be employed. researchgate.net Direct C3-esterification of N-protected indoles has also been achieved using copper(II) catalysis with various carboxylic acids, presenting another potential route for functionalization. rsc.org

These derivatization reactions provide access to a range of functionalized indole building blocks, as detailed in the table below.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. POCl₃, DMF 2. KMnO₄ | 5,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid | Vilsmeier-Haack Formylation & Oxidation |

| 5,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid | CH₃OH, H₂SO₄ | Methyl 5,6-dichloro-3-methyl-1H-indole-2-carboxylate | Fischer Esterification |

| 5,6-Dichloro-3-methyl-1H-indole-2-carboxylic acid | tert-Butyl trichloroacetimidate | tert-Butyl 5,6-dichloro-3-methyl-1H-indole-2-carboxylate | Esterification |

| N-Protected this compound | R-COOH, CuBr₂, Ag₂CO₃ | N-Protected 3-acyloxy-5,6-dichloro-2-methylindole | C-H Esterification |

Formation of Nitrogen-Containing Heterocycles at Indole Periphery

Hydantoin-substituted indoles are of significant interest in medicinal chemistry. The synthesis of such derivatives from this compound can be achieved through multi-step sequences, often involving the creation of an aldehyde or ketone precursor. A well-established method for forming hydantoin (B18101) rings is the Bucherer-Bergs reaction. wikipedia.orgalfa-chemistry.com This multicomponent reaction condenses a carbonyl compound with potassium cyanide and ammonium (B1175870) carbonate to yield the hydantoin heterocycle. wikipedia.orgmdpi.com

For a this compound scaffold, a synthetic strategy could involve the introduction of a carbonyl group at a suitable position. For instance, formylation at the C2-position as described previously would yield an aldehyde. This indole-2-carbaldehyde could then undergo the Bucherer-Bergs reaction to produce a 5-(5,6-dichloro-3-methyl-1H-indol-2-yl)hydantoin. A similar strategy starting with an indole-3-carboxaldehyde (B46971) is also common for producing 5-(indol-3-yl)hydantoin derivatives. prepchem.comscispace.com

An alternative approach involves creating an aminomethyl intermediate, which can then be used to construct the hydantoin ring. For example, a C3-formyl indole derivative can be converted to an aminomethyl group, which then reacts with an isocyanate and undergoes cyclization to form the hydantoin. ttuhsc.edu

| Precursor | Reagent(s) | Product | Synthetic Method |

| 5,6-Dichloro-3-methyl-1H-indole-2-carbaldehyde | KCN, (NH₄)₂CO₃ | 5-(5,6-Dichloro-3-methyl-1H-indol-2-yl)hydantoin | Bucherer-Bergs Reaction |

| 5,6-Dichloro-2-formyl-1H-indole-3-acetic acid | Glycine ester, isocyanate | Hydantoin-substituted indole-3-acetic acid derivative | Multi-step cyclization |

The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry, allowing for the connection of the indole scaffold to a wide array of other chemical moieties. These linkages are typically formed by reacting an amine-functionalized indole derivative with an activated carboxylic acid (e.g., an acyl chloride) or a sulfonyl chloride. ttuhsc.edunih.gov

A synthetic route to these compounds from this compound would first require the installation of an amino group. A versatile method involves the reduction of a formyl group (e.g., at the C2 position) in the presence of an amine (reductive amination) or the reduction of a corresponding oxime to a primary aminomethyl group. ttuhsc.edu For example, reduction of 5,6-dichloro-3-methyl-1H-indole-2-carbaldoxime (derived from the aldehyde) with zinc powder can yield 2-(aminomethyl)-5,6-dichloro-3-methyl-1H-indole. ttuhsc.edu

This key amine intermediate can then be acylated or sulfonylated. Reaction with a variety of sulfonyl chlorides (R-SO₂Cl) in the presence of a base like triethylamine (B128534) yields the corresponding sulfonamides. ttuhsc.edu Similarly, reaction with acyl chlorides (R-COCl) or carboxylic acids activated with coupling agents like PPh₃/I₂ affords the desired amide derivatives. nih.gov

| Indole Intermediate | Reagent | Product Class |

| 2-(Aminomethyl)-5,6-dichloro-3-methyl-1H-indole | Benzenesulfonyl chloride, Et₃N | Sulfonamide |

| 2-(Aminomethyl)-5,6-dichloro-3-methyl-1H-indole | Acetyl chloride, Et₃N | Amide |

| 2-(Aminomethyl)-5,6-dichloro-3-methyl-1H-indole | Benzoic acid, PPh₃/I₂ | Amide |

Synthesis of Polymeric and Oligomeric Indole Frameworks

The di-chloro substitution pattern of this compound makes it an ideal monomer for the synthesis of conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. The synthesis of such polymers typically relies on transition-metal-catalyzed cross-coupling reactions.

Methods like Suzuki polymerization (using a diboronic acid or ester comonomer), Yamamoto coupling (reductive coupling of the dihalide), and Heck coupling can be employed to link the monomer units. In these reactions, the carbon-chlorine bonds at the 5 and 6 positions serve as the reactive handles for chain growth. For example, Yamamoto coupling using a nickel catalyst, such as Ni(COD)₂, would lead to the formation of poly(3-methyl-1H-indole-5,6-diyl). The properties of the resulting polymer could be tuned by N-alkylation of the indole monomer prior to polymerization.

In addition to polymerization, acid-catalyzed conditions can lead to the formation of oligomers through electrophilic substitution, although this method offers less structural control. researchgate.net Oxidative coupling of the 3-methyl group is another potential route to form dimeric or oligomeric structures.

| Polymerization Method | Comonomer (if any) | Catalyst System | Resulting Polymer Structure |

| Yamamoto Coupling | None | Ni(COD)₂, Bipyridine | Poly(3-methyl-1H-indole-5,6-diyl) |

| Suzuki Polymerization | Aryl-diboronic acid | Pd(PPh₃)₄, Base | Alternating copolymer of indole and aryl unit |

| Heck Polymerization | Divinylbenzene | Pd(OAc)₂, Phosphine (B1218219) ligand | Poly(5-vinylene-3-methyl-1H-indole) derivative |

Development of Indole-Based Ligands for Transition Metal Complexes

The indole scaffold can be elaborated into sophisticated ligands for transition metal catalysis. The indole nitrogen, after deprotonation, is a potent nucleophile, and other positions on the ring can be functionalized with donor atoms like phosphorus or nitrogen.

A prominent strategy involves the synthesis of tripodal tetraphosphine ligands based on the 3-methylindole (B30407) core. mdpi.com In a typical synthesis, 3-methylindole is reacted with PCl₃, followed by treatment with a Grignard reagent or an organolithium phosphide (B1233454) to install phosphine groups at the indole nitrogen. This approach can be adapted for this compound, where the resulting ligand would feature three dichlorinated indole units. mdpi.comresearchgate.net The electron-withdrawing nature of the chlorine atoms would significantly modulate the electronic properties of the phosphorus donor atoms, which in turn affects the stability and catalytic activity of the corresponding metal complexes. researchgate.net

These ligands have been successfully coordinated with metals like ruthenium to form well-defined complexes. mdpi.comresearchgate.net For example, reaction of a tripodal indolephosphine ligand with [Ru(η⁶-benzene)Cl(μ-Cl)]₂ yields octahedral ruthenium(II) complexes that have shown activity in dinitrogen activation and formic acid dehydrogenation. mdpi.com

| Ligand Type | Synthetic Precursors | Metal | Potential Application |

| Tripodal Tetraphosphine | This compound, PCl₃, Ph₂PLi | Ruthenium, Rhodium | N₂ Activation, Hydrogenation |

| Bidentate P,N-Ligand | 2-(Diphenylphosphino)-5,6-dichloro-3-methylindole | Palladium, Nickel | Cross-coupling reactions |

| Indolyl-phosphine | This compound, R₂PCl | Palladium | Suzuki-Miyaura Coupling |

Scaffold for Complex Natural Product Analogs

The indole nucleus is a privileged scaffold found in a vast number of biologically active natural products, particularly marine alkaloids. rsc.org this compound serves as an excellent starting material for the synthesis of analogs of these complex molecules. The chloro-substituents are not merely passive groups; they provide crucial reactive handles for late-stage functionalization via modern cross-coupling methodologies.

For instance, the synthesis of analogs of the meridianins, a class of marine alkaloids featuring a pyrimidine (B1678525) ring attached to an indole core, can be envisioned. Starting with this compound, one could use Suzuki or Stille coupling at the C5 or C6 position to introduce complex side chains or build fused ring systems characteristic of various natural products. The C2 and N1 positions offer additional sites for modification. This strategy allows for the rapid generation of a library of analogs with diverse substitution patterns, which can be screened for enhanced biological activity. The use of dihaloindoles in bis-Suzuki reactions to prepare 2,3-diarylindoles, which are themselves scaffolds for anti-tumor agents, highlights the utility of such precursors. google.comescholarship.org

This approach enables the exploration of structure-activity relationships by systematically modifying the substitution pattern around the core indole, potentially leading to the discovery of new therapeutic agents inspired by natural product structures.

| Natural Product Class | Synthetic Strategy | Key Reaction | Potential Analog Structure |

| Meridianin Alkaloids | C5-functionalization | Suzuki Coupling | 5-Aryl-6-chloro-3-methylindole derivative |

| Hapalindole Alkaloids | C4/C5 functionalization | Halogenation, Cross-Coupling | Dichlorinated hapalindole analog |

| Carbazoles | Oxidative Cyclization | Palladium-catalyzed C-N coupling | Dichlorinated carbazole (B46965) derivative |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced ¹H, ¹³C, ¹⁹F, and ³¹P NMR Techniques for Structural Elucidation

While specific experimental NMR data for 5,6-Dichloro-3-methylindole are not widely published, the expected chemical shifts can be reliably predicted based on data from structurally similar compounds, such as 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole. rsc.org The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy : In the proton NMR spectrum, the indole (B1671886) N-H proton is expected to appear as a broad singlet at a high chemical shift (typically > 8.0 ppm). The aromatic protons at the C4 and C7 positions would appear as singlets, deshielded due to the adjacent chlorine atoms. The proton at C2 would also be a singlet, characteristic of the indole ring, while the methyl group at C3 would present a sharp singlet at approximately 2.3 ppm. rsc.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides insight into the carbon framework. The carbon atoms C5 and C6, being directly attached to chlorine, would be significantly shifted downfield. The other carbon signals can be assigned based on established data for substituted indoles. rsc.org Since this compound contains only carbon, hydrogen, nitrogen, and chlorine, ¹⁹F and ³¹P NMR techniques are not applicable for its direct structural analysis.

Two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, although for this specific molecule, most aromatic protons are expected to be singlets with no vicinal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on additive effects observed in related monochloro-3-methylindole structures. rsc.org

Application of Quantitative ¹H-NMR for Reaction Yield Determination

Quantitative ¹H-NMR (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. nih.govacs.org It can be effectively employed to determine the yield of a reaction that produces this compound.

The methodology involves accurately weighing a sample of the crude or purified reaction product and dissolving it in a suitable deuterated solvent along with a precisely weighed amount of an internal standard. The internal standard must be a high-purity, stable compound with at least one sharp proton signal that does not overlap with any signals from the analyte. A distinct, well-resolved signal from this compound (e.g., the C4-H or C7-H singlet) is chosen for integration. The molar quantity of the analyte can then be calculated by comparing the integral of its signal to the integral of the known amount of the internal standard. For accurate quantification, NMR acquisition parameters must be carefully optimized, particularly ensuring a long relaxation delay (D1) to allow for complete proton relaxation between scans. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a newly synthesized compound. It measures the m/z value to a very high degree of accuracy (typically within 5 ppm). For this compound (C₉H₇Cl₂N), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit three distinct molecular ion peaks:

[M]⁺ : Containing two ³⁵Cl atoms.

[M+2]⁺ : Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ : Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing a definitive signature for the presence of two chlorine atoms.

Table 2: Calculated Exact Masses of Major Isotopologues for C₉H₇Cl₂N

Hyphenated Techniques (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing complex mixtures, assessing the purity of a sample, and identifying byproducts in a chemical reaction. researchgate.netnotulaebotanicae.ro

In the analysis of a synthesis targeting this compound, a small sample is injected into the GC. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The resulting spectrum can be compared with known databases or analyzed for its fragmentation pattern and isotopic signature to confirm the identity of the target compound and any impurities. This technique would be invaluable for monitoring reaction progress and ensuring the final product's purity.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which it is possible to determine accurate bond lengths, bond angles, and torsion angles.

While no crystal structure for this compound has been reported in the public domain, if suitable single crystals were obtained, X-ray analysis would provide unambiguous proof of its constitution and substitution pattern. mdpi.com Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, elucidating any significant intermolecular interactions such as N-H···π hydrogen bonds or halogen bonds involving the chlorine atoms, which can influence the physical properties of the solid. researchgate.net

Table 3: Structural Parameters Obtainable from X-ray Crystallography

Table of Mentioned Compounds

Chromatographic Separation and Analysis Techniques

Chromatography is indispensable for the isolation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly silica-based). A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. A detector, often a UV-Vis spectrophotometer, records the elution of compounds over time.

HPLC is also highly effective for studying the stability and degradation of the compound. By analyzing samples over time under various conditions (e.g., exposure to light, heat, or different pH levels), one can identify and quantify the formation of degradation products. For instance, studies on the related compound 3-methylindole (B30407) have successfully used HPLC to monitor its degradation by bacterial strains, demonstrating the technique's utility in tracking the disappearance of the parent compound and the appearance of metabolites. frontiersin.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale separations. scispace.com In TLC, a small spot of the sample is applied to a plate coated with an adsorbent like silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the sample's components. iipseries.org The position of each separated compound is characterized by its retardation factor (Rf value).

Column chromatography operates on the same principles as TLC but is used for preparative-scale purification. A glass column is packed with a stationary phase (e.g., silica gel), and the crude sample mixture is loaded at the top. A solvent is then passed through the column, and the separated components are collected in fractions as they elute from the bottom. up.ac.za TLC is used to analyze these fractions to identify those containing the pure desired product.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel G F254 | Hexane/Ethyl Acetate mixture | Reaction monitoring, Purity check |

| Column | Silica Gel (70-230 mesh) | Gradient of Hexane/Ethyl Acetate | Purification of crude product |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is particularly suited for the analysis of volatile or semi-volatile substances. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. mdpi.comresearchgate.net

For this compound, GC could be used to assess its volatility, determine its purity if it is sufficiently stable at the required temperatures, and identify any volatile byproducts from its synthesis or degradation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uzh.ch The indole ring system in this compound acts as a chromophore—the part of the molecule responsible for absorbing light.

The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state. In aromatic systems like indole, the most common transitions are π → π* transitions, where an electron is promoted from a π bonding orbital to a π* anti-bonding orbital. youtube.com These transitions are typically strong and result in characteristic absorption bands in the UV spectrum. The presence of substituents on the indole ring, such as the two chlorine atoms and the methyl group, can influence the energy of these transitions and thus shift the wavelength of maximum absorption (λmax). nih.gov For example, chlorine atoms, with their lone pairs of electrons, can participate in n → π* transitions, although these are often much weaker than π → π* transitions. youtube.com Analysis of the UV-Vis spectrum helps to characterize the conjugated π-electron system of the molecule. researchgate.net

| Transition Type | Orbitals Involved | Relative Energy | Chromophore |

| π → π | π bonding to π anti-bonding | High | Indole aromatic system |

| n → π | Non-bonding to π anti-bonding | Low | Chlorine lone pairs, Indole N |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. researchgate.net DFT methods are widely applied to study indole (B1671886) derivatives to understand the effects of various substituents on the indole ring. researchgate.net For 5,6-dichloro-3-methylindole, DFT calculations can elucidate how the electron-withdrawing chlorine atoms at the C5 and C6 positions and the electron-donating methyl group at the C3 position collectively influence its molecular characteristics.

Prediction of Electronic Structure and Molecular Orbitals

The electronic structure of an indole derivative is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical determinants of a molecule's reactivity, electronic transitions, and kinetic stability. researchgate.net

In substituted indoles, the distribution of electron density in the HOMO and LUMO is heavily influenced by the nature of the substituents. For indole itself, the HOMO is typically localized across the π-system of the bicyclic ring, making it electron-rich and susceptible to electrophilic attack. The LUMO is also distributed over the ring system. In donor-acceptor type structures involving an indole moiety, the electron density in the HOMO is often located on the electron-rich indole donor, while the LUMO's density is concentrated on the electron-acceptor part. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for Indole Derivatives (Illustrative) Note: The following data is for indole and related derivatives, as specific computational data for this compound was not found in the searched literature. The values serve to illustrate typical results from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

| Indole chemrxiv.org | -7.66 (VIE) | - | - | B3LYP/6-31+G(d,p) |

| 1-Methylindole chemrxiv.org | - | - | - | B3LYP/6-31+G(d,p) |

| 2,3-Dimethylindole kaimosi.com | - | - | - | - |

| (3,5)-Dichloro Chalcone researchgate.net | -6.65 | -2.69 | 3.96 | B3LYP/6-311G(d,p) |

Calculation of Spectroscopic Parameters and Chemical Shifts

DFT calculations are a powerful tool for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach implemented within a DFT framework for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govimist.ma These theoretical predictions are invaluable for assigning experimental spectra, validating proposed structures, and resolving ambiguities in complex molecules. escholarship.org

The accuracy of the predicted chemical shifts depends on the chosen DFT functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d), 6-311+G(2d,p)). nih.gov Studies on related heterocyclic systems have demonstrated that a strong linear correlation can be achieved between experimental and DFT-calculated ¹H and ¹³C chemical shifts. imist.ma For this compound, DFT could predict the chemical shifts for the seven carbon and seven hydrogen atoms, accounting for the electronic effects of the chloro and methyl substituents on the shielding of each nucleus.

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Hexahydroindole Derivative Note: This table presents data for a different indole derivative to demonstrate the application and typical accuracy of DFT/GIAO calculations. imist.ma The specific compound is a product of an intramolecular Diels-Alder reaction.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/6-31G(d)) |

| C1 | 48.3 | 49.5 |

| C2 | 129.5 | 131.2 |

| C3 | 118.8 | 120.1 |

| C4 | 28.1 | 29.3 |

| C5 | 30.5 | 31.7 |

| C6 | 35.2 | 36.0 |

| C7 | 45.1 | 46.2 |

Analysis of Reactivity Descriptors (e.g., Electrophilicity Index, Ionization Potential, Electron Affinity)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These parameters are calculated from the energies of the frontier orbitals (HOMO and LUMO) and are used to understand and predict the behavior of molecules in chemical reactions. chemrxiv.orgresearchgate.net

Ionization Potential (IP) : The energy required to remove an electron. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO). chemrxiv.org

Electron Affinity (EA) : The energy released when an electron is added. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. escholarship.org It is a measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. escholarship.org It is defined using the chemical potential (μ) and chemical hardness (η).

| Parameter | Formula | C26H23ClN4 escholarship.org | Indole chemrxiv.org |

| Ionization Potential (IP) (eV) | IP ≈ -E_HOMO | 6.039 | 7.66 |

| Electron Affinity (EA) (eV) | EA ≈ -E_LUMO | 0.435 | - |

| Electrophilicity Index (ω) (eV) | ω = μ²/2η | 2.801 | - |

Molecular Dynamics and Conformational Analysis

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govrug.nl MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. rug.nl

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing details that are often inaccessible through experimental means alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern the reaction rate. nih.gov

Transition State Analysis and Energy Profiles

A key aspect of mechanistic studies is the location of transition states (TS)—the highest energy points along a reaction coordinate. nih.gov DFT calculations are widely used to optimize the geometry of these transient structures and calculate their energies. bohrium.comnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is critical for understanding reaction kinetics.

For reactions involving indole derivatives, such as cycloadditions or palladium-catalyzed couplings, computational studies have successfully mapped out the energy profiles. bohrium.comnih.gov For example, a study on a three-component reaction involving substituted indoles used DFT to compute the energy profile, showing an oxidative addition step with a barrier of 19.6 kcal/mol. acs.org Such an analysis for reactions involving this compound could predict its reactivity, regioselectivity, and the feasibility of different pathways, thereby guiding synthetic efforts.

Table 4: Illustrative Computed Energy Barriers for a Reaction Involving an Indole Derivative Note: The following data is from a computed energy profile for a palladium-catalyzed reaction to demonstrate the type of information obtained from transition state analysis. acs.org

| Reaction Step | Transition State | Free Energy Barrier (ΔG‡) (kcal/mol) |

| Oxidative Addition | - | 19.6 |

| Reaction with Diazo Compound | TS1 | 12.9 |

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding to Pi-Systems, Halogen Bonding)

Computational and theoretical investigations into this compound provide critical insights into the non-covalent interactions that govern its molecular recognition and supramolecular assembly. These studies focus on understanding how the electronic and steric properties, modified by the presence of two chlorine atoms and a methyl group, dictate its interaction landscape. The primary non-covalent forces at play are hydrogen bonding, where the indole's π-system acts as an acceptor, and halogen bonding, where the chlorine atoms serve as electrophilic centers.

Hydrogen Bonding to π-Systems:

Density Functional Theory (DFT) calculations are a primary tool for investigating these interactions. acs.org Studies on similar systems show that while methods like B3LYP may fail to accurately predict these interactions, newer functionals such as PWB6K provide more reliable energetic and geometric predictions for hydrogen bonds to π-systems. acs.org In the context of this compound, the N-H group of the pyrrole (B145914) ring also acts as a potent hydrogen bond donor, a feature that is fundamental to the structure of proteins and the binding of indole-containing ligands. mdpi.commdpi.com

Halogen Bonding:

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govnih.gov In this compound, the chlorine atoms attached to the benzene (B151609) ring at positions 5 and 6 are potential halogen bond donors. The C-Cl bond creates an anisotropic distribution of electron density on the chlorine atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the C-Cl bond. nih.govfrontiersin.org This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen, or even another halogen atom. mdpi.comrsc.org

Quantum chemical analyses performed on halogenated 3-methylindole (B30407) derivatives demonstrate that halogenation significantly influences non-covalent interaction stability. mdpi.comvscentrum.be The stability of π-π stacking interactions, for example, is shown to increase with the size of the halogen atom, following the trend F < Cl < Br < I. mdpi.com This effect is attributed to a combination of electrostatics and dispersion forces. mdpi.comfrontiersin.org

For this compound, theoretical models would predict two distinct σ-holes, one for each chlorine atom, making the molecule capable of forming multiple halogen bonds. Computational studies on similar di-chloro substituted compounds have shown that halogen bonding can be a dominant force in dictating solid-state packing preferences. mdpi.com DFT calculations, often using functionals like M06-2X or ωB97XD which are benchmarked for non-covalent interactions, are employed to calculate the strength and geometry of these bonds. researchgate.net

Research on a related compound, 7-acetamido-2-aryl-5-bromoindole, provided crystallographic and DFT evidence for halogen bonding (Br···Br interactions) contributing to the crystal packing. mdpi.com This highlights the importance of such interactions in the supramolecular chemistry of halogenated indoles. The interplay between hydrogen bonding from the N-H group and halogen bonding from the C-Cl groups makes this compound a versatile building block for designing complex molecular architectures.

Interactive Data Table: Calculated Interaction Energy Components for Halogenated 3-Methylindole Dimers

The following table, based on data from quantum chemical analyses of mono-halogenated 3-methylindole dimers, illustrates the influence of halogenation on non-covalent interaction energies. mdpi.com The values provide a model for understanding how the chlorine atoms in this compound would affect its interaction profile. The total interaction energy (ΔE) is decomposed into electrostatic (ΔE_elst), exchange (ΔE_exch), induction (ΔE_ind), and dispersion (ΔE_disp) components.

| Dimer Configuration | ΔE (kcal/mol) | ΔE_elst (kcal/mol) | ΔE_exch (kcal/mol) | ΔE_ind (kcal/mol) | ΔE_disp (kcal/mol) |

| 3-Methylindole (H) | -10.50 | -9.80 | 16.50 | -4.20 | -13.00 |

| 5-Fluoro-3-methylindole | -10.30 | -10.10 | 16.80 | -4.30 | -12.70 |

| 5-Chloro-3-methylindole | -10.80 | -10.20 | 17.00 | -4.50 | -13.10 |

| 5-Bromo-3-methylindole | -11.10 | -10.30 | 17.20 | -4.70 | -13.30 |

| 5-Iodo-3-methylindole | -11.50 | -10.50 | 17.50 | -5.00 | -13.50 |

Data is representative and derived from studies on mono-halogenated analogs to illustrate trends. mdpi.com

Applications in Advanced Chemical Sciences and Materials Development

Role as a Precursor in Functional Organic Materials Synthesis

The indole (B1671886) nucleus is a key component in a variety of functional organic materials due to its electron-rich nature and potential for extensive conjugation. The introduction of substituents like chlorine and methyl groups, as in 5,6-dichloro-3-methylindole, allows for the fine-tuning of these electronic properties.

Indole derivatives are integral to the development of optoelectronic materials, including push-pull chromophores and organic semiconductors. metu.edu.tracs.org These materials are characterized by having electron-donating and electron-accepting moieties connected by a π-conjugated system, leading to intramolecular charge-transfer (ICT) properties. metu.edu.trresearchgate.net The indole ring, being electron-rich, often serves as the electron donor. acs.org For instance, N-methyl indole has been successfully used to activate alkynes for cycloaddition-retroelectrocyclization (CA-RE) reactions to create donor-acceptor type push-pull chromophores. acs.org The resulting compounds exhibit significant ICT bands in their UV-vis spectra, a key characteristic for optoelectronic applications. acs.org The specific substitution pattern on the indole ring, such as the dichloro and methyl groups in this compound, can modulate the donor strength and influence the optoelectronic properties of the final material. Furthermore, polycyclic compounds containing fused pyrrole (B145914) rings, a structural feature related to indoles, are known for their excellent charge transfer properties. mdpi.com

The tunable electronic properties of indole-based materials make them prime candidates for use in a range of organic electronic devices. mdpi.com Donor-acceptor type push-pull chromophores derived from indole precursors are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). metu.edu.tracs.org For example, indolo[3,2-b]carbazole, a linearly fused benzodipyrrole system, and its derivatives have been synthesized and investigated for their applications in OLEDs, OPVs, and OFETs. mdpi.com The synthetic routes to these materials often involve the functionalization and polymerization of the core indole scaffold. mdpi.com The presence of heteroatoms within these conjugated systems can modulate their electronic properties, making them highly desirable for creating novel heterocyclic conjugated materials for such devices. acs.org

Indole Derivatives in Catalysis and Ligand Design

The indole framework is not only a component of functional materials but also a versatile platform for the design of ligands for transition metal catalysis. The ability to easily functionalize the indole ring allows for the creation of ligands with tailored steric and electronic properties. acs.org

Indole-based ligands have been successfully employed in the development of transition metal complexes, particularly with ruthenium. For example, tripodal tetraphosphine ligands incorporating 3-methylindole (B30407) units have been synthesized and coordinated to ruthenium. mdpi.com These ligands can stabilize ruthenium in various oxidation states (0, +I, and +II). nih.gov The resulting ruthenium complexes often exhibit a "piano-stool" geometry. acs.orgmdpi.com The synthesis of these complexes typically involves the reaction of the indole-based ligand with a ruthenium precursor, such as [Ru(η⁶-benzene)Cl(μ-Cl)]₂. mdpi.com The electronic properties of the indole ligand, which can be tuned by substituents, influence the reactivity of the resulting metal complex. mdpi.com Other examples include the use of indole thiosemicarbazones to create mono- and binuclear Ru(η6-p-cymene) complexes. acs.org

Ruthenium complexes featuring indole-based ligands have demonstrated catalytic activity in important organic transformations. For instance, ruthenium(II) complexes with tripodal tris-3-methylindolephosphine-based ligands are active catalysts for the dehydrogenation of formic acid. mdpi.com This reaction is significant for hydrogen storage applications. mdpi.com Furthermore, the corresponding ruthenium(0) dinitrogen complexes, formed by the reduction of the Ru(II) precursors, have been studied in the reduction of dinitrogen (N₂) to silylamines. mdpi.com The development of efficient catalysts for N₂ reduction is a key area of research for sustainable ammonia (B1221849) synthesis. mdpi.com

Building Blocks for Complex Molecular Architectures

The indole scaffold is a fundamental building block in the synthesis of complex molecular architectures, including natural products and novel heterocyclic systems. researchgate.netrsc.org The reactivity of the indole ring, particularly at the C2 and C3 positions, allows for a variety of synthetic transformations. dergipark.org.tr

Synthesis of Fused Polycyclic Aromatic Nitrogen Heterocycles

The construction of fused polycyclic aromatic nitrogen heterocycles is a significant area of organic synthesis, as these structures often form the core of natural products and pharmacologically active molecules. nih.gov this compound can serve as a key starting material for the synthesis of complex fused systems, such as indolo[2,3-b]quinolines.

The synthetic strategy typically involves a two-step process. First, a diindolylmethane (DIM) derivative is prepared from this compound. Subsequently, this DIM undergoes an oxidative cyclization to yield the final fused polycyclic heterocycle. For example, a di(5,6-dichloro-3-methylindolyl)methane can be treated with an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This treatment facilitates an intramolecular cyclization, leading to the formation of a rigid, planar indolo[2,3-b]quinoline framework. acs.org The resulting molecule incorporates the chlorinated indole rings into a larger, conjugated system. Such methods provide an efficient, metal-free route to these valuable molecular scaffolds under relatively mild conditions. acs.org The core structure of indolo[2,3-b]quinoline is notable for its presence in natural alkaloids like neocryptolepine, which exhibit significant biological activities, including DNA intercalation. acs.org

| Reactant 1 | Reactant 2 | Key Reagent | Product Type |

|---|---|---|---|

| Di(5,6-dichloro-3-methylindolyl)methane | - | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Fused Indolo[2,3-b]quinoline |

Creation of Multi-Indole Systems (e.g., Diindolylmethanes, Trisindolylmethanes)

Multi-indole systems, particularly diindolylmethanes (DIMs) and trisindolylmethanes (TIMs), are a class of compounds recognized for their diverse biological properties. This compound is an ideal precursor for synthesizing halogenated analogues of these systems.

Diindolylmethanes (DIMs)

The synthesis of bis(indolyl)methanes is typically achieved through the electrophilic substitution reaction of an indole with an aldehyde or ketone. researchgate.net For the synthesis of a symmetrical DIM, two equivalents of this compound are reacted with a suitable aldehyde, such as formaldehyde (B43269) or a substituted benzaldehyde. This condensation reaction is generally catalyzed by protic or Lewis acids. acs.org A wide variety of catalysts have been shown to be effective, including zirconium(IV) chloride, nano γ-Al2O3, and trichloro-1,3,5-triazine, often under mild or environmentally friendly conditions, such as in aqueous media. researchgate.netiau.ir The resulting product is a di(5,6-dichloro-3-methylindolyl)methane, a molecule where two of the indole units are linked by a methylene (B1212753) bridge.

| Indole Reactant | Carbonyl Reactant | Catalyst Example | Product |

|---|---|---|---|

| This compound (2 equiv.) | Formaldehyde (1 equiv.) | Lewis Acid (e.g., ZrCl₄) | Bis(5,6-dichloro-3-methylindol-3-yl)methane |

| This compound (2 equiv.) | Benzaldehyde (1 equiv.) | Nano γ-Al₂O₃ | (4-Chlorophenyl)bis(5,6-dichloro-3-methylindol-3-yl)methane |

Trisindolylmethanes (TIMs)

Trisindolylmethanes are formed by the reaction of three equivalents of an indole with a one-carbon electrophile, such as an orthoformate. A practical method for synthesizing the corresponding TIM from this compound involves its reaction with triethyl orthoformate (TEOF). nih.gov This reaction is efficiently catalyzed by a Lewis acid, such as zirconium(IV) chloride (ZrCl₄), under solvent-free conditions. nih.gov The methodology provides an excellent yield of the desired tris(5,6-dichloro-3-methylindolyl)methane in a short reaction time. nih.gov This structure features three chlorinated indole moieties connected to a central methane (B114726) carbon, creating a unique three-dimensional arrangement with distinct electronic and steric properties.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes for Halogenated Indoles

The synthesis of halogenated indoles has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of fine chemical manufacturing hinges on the development of greener, more sustainable synthetic protocols.

Recent research has focused on environmentally friendly halogenation techniques. One such method employs an oxone-halide system, which serves as a green alternative to conventional halogenating agents. organic-chemistry.orgacs.orgresearchgate.net This approach generates the reactive halogenating species in situ, which circumvents the need for stoichiometric halogenating agents and reduces the formation of toxic byproducts. acs.orgresearchgate.net The choice of solvent and the nature of the protecting group on the indole's nitrogen atom can be manipulated to selectively produce 2- or 3-haloindoles. organic-chemistry.org For instance, studies have shown that using acetonitrile (B52724) as a solvent can lead to yields as high as 92% for C2 halogenation. organic-chemistry.org

Another frontier in sustainable synthesis is the use of biocatalysis. The directed evolution of enzymes, such as the halogenase RebH, offers a pathway for highly selective and catalyst-controlled halogenation of indole (B1671886) C-H bonds. rsc.org This enzymatic approach not only enhances sustainability but also provides access to specific isomers that are difficult to obtain through traditional chemical methods. rsc.org

Furthermore, the use of renewable starting materials is a key aspect of green chemistry. Methodologies are being explored for the synthesis of indoles from lignin, a complex polymer found in plant cell walls. rsc.org These routes often utilize greener reaction media, such as mixtures of methanol (B129727) and water, in conjunction with catalytic amounts of acid, thereby avoiding harsh chemicals like trifluoroacetic acid and halogenated solvents. rsc.org

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Routes for Halogenated Indoles

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes | Research Findings/Examples |

| Halogenating Agent | Stoichiometric agents (e.g., NCS, NBS) | In situ generation from Oxone-halide; Enzymatic | Oxone-halide system eliminates toxic byproducts. acs.orgresearchgate.net RebH enzyme variants enable selective chlorination. rsc.org |

| Catalyst | Lewis acids, strong protic acids | Transition metals (Pd, Rh), Organocatalysts, Enzymes | Rhodium catalysts for selective C7 halogenation. researchgate.net Iodine (I2) as an inexpensive catalyst for Friedel-Crafts reactions. beilstein-journals.org |

| Solvents | Halogenated solvents (e.g., CH2Cl2, CHCl3) | Water, Acetonitrile, Methanol/Water mixtures | Water used as a green medium for BIM synthesis. beilstein-journals.org Acetonitrile identified as an ideal solvent for Oxone-halide halogenation. organic-chemistry.org |

| Starting Materials | Petroleum-based feedstocks | Renewable resources (e.g., Lignin) | Lignin-derived precursors used for sustainable indole synthesis. rsc.org |

| Efficiency & Selectivity | Often requires protecting groups; may have regioselectivity issues | High regioselectivity; catalyst-controlled functionalization | Directed evolution of enzymes allows for halogenation at specific positions (ortho, meta, para). rsc.org |

Exploration of Novel Reactivity Patterns for Selective Functionalization

The functionalization of the indole core at specific positions is crucial for tuning its chemical and physical properties. 5,6-Dichloro-3-methylindole presents a unique scaffold where the chlorine atoms influence the reactivity of the entire ring system. Future research is poised to exploit this for selective chemical modifications.

Transition-metal catalysis has emerged as a powerful tool for the site-selective functionalization of indoles. rsc.org While the C2 and C3 positions of the indole ring are inherently more reactive, recent advancements have enabled the functionalization of the less reactive C7 position using rhodium (Rh) and palladium (Pd) catalysts. researchgate.netrsc.org For instance, an Rh(III)-catalyzed method has been developed for the selective C7 halogenation of indolines, which can then be converted to the corresponding indoles. researchgate.net This strategy demonstrates excellent regioselectivity and is feasible for gram-scale synthesis. researchgate.net

Catalyst-controlled directing group translocation represents another sophisticated strategy. In this approach, the choice of a metal catalyst can dictate the reaction pathway, leading to functionalization at different positions. nih.gov For example, using a Rh(I) catalyst might facilitate a 1,2-acyl translocation followed by C3-functionalization, whereas an Ir(III) catalyst could subvert this migration to afford a C2-functionalized product, both with high selectivity. nih.gov

The generation of novel reactive intermediates is also a key area of exploration. Palladium-catalyzed reactions can be used to generate indole-2,3-quinodimethane intermediates from 2-methylindole-3-carboxaldehydes. nih.gov These highly reactive species can then be trapped in cycloaddition reactions, such as a Diels-Alder reaction with 3-nitroindoles, to construct complex polycyclic frameworks like indolo[2,3-b]carbazoles. nih.gov Such methods open up avenues to new molecular architectures based on the indole scaffold.

Table 2: Strategies for Selective Functionalization of Indole Scaffolds

| Strategy | Description | Catalyst/Reagent Example | Target Position(s) |

| Transition-Metal C-H Functionalization | Direct activation of a C-H bond on the benzene (B151609) ring of the indole. | Rh(III) complexes with N-pyrimidyl directing group. researchgate.net | C7 |

| Catalyst-Controlled Translocation | A directing group is manipulated by the catalyst to move to a new position, enabling functionalization at the vacated site or the new site. | Rh(I)/Ag(I) vs. Ir(III)/Ag(I) with a 3-carboxamide directing group. nih.gov | C2 or C3 |

| Enzymatic C-H Functionalization | Use of engineered enzymes to achieve high selectivity at positions that are challenging to access chemically. | Directed evolution variants of the halogenase RebH. rsc.org | C4, C5, C6, C7 |

| Reactive Intermediate Trapping | Generation of a transient, highly reactive species that undergoes a subsequent reaction to form the final product. | Palladium carbene migratory insertion to form an o-QDM intermediate for Diels-Alder reactions. nih.gov | C2, C3 (for constructing fused rings) |

Design of Next-Generation Functional Materials Incorporating this compound Scaffolds

The unique electronic properties of halogenated indoles make them attractive building blocks for the design of advanced functional materials. The presence of chlorine atoms in this compound significantly alters the electron distribution within the molecule, enhancing properties like lipophilicity and metabolic stability, which are also relevant for materials science applications. smolecule.com

Derivatives of halogenated indoles are being investigated for their potential use in materials with specific electronic or optical properties. smolecule.comsmolecule.com The indole nucleus is a core structure in many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic transistors. researchgate.net The ability to tune the electronic character of the indole ring through halogenation is a key advantage. The electron-withdrawing nature of the two chlorine atoms in this compound can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical parameter in the design of organic semiconductors.

Furthermore, these scaffolds can be incorporated into polymers. The synthesis of polyindoles, such as poly(2-ethyl-3-methylindole), has been reported, resulting in materials that are soluble in organic solvents and can be processed into films or other forms. researchgate.net By incorporating this compound as a monomer unit, it may be possible to create new polymers with enhanced thermal stability, flame retardancy, and specific electronic characteristics suitable for applications in sensors, coatings, or electronic devices.

Table 3: Potential Applications of Functional Materials Based on this compound

| Application Area | Desired Property | Role of the this compound Scaffold |

| Organic Electronics (e.g., OLEDs, OFETs) | Tunable HOMO/LUMO energy levels, charge transport | The dichloro-substitution provides strong electron-withdrawing character, modifying the electronic properties of the pi-conjugated system. smolecule.com |

| Polymeric Materials | Thermal stability, flame retardancy, specific conductivity | Incorporation into a polymer backbone could enhance material properties due to the presence of halogens. researchgate.net |

| Chemical Sensors | Selective binding to analytes, signal transduction | The indole N-H group and the substituted benzene ring can act as binding sites, with electronic changes upon binding detected as a signal. |

| Photovoltaics (e.g., Dye-Sensitized Solar Cells) | Light absorption, electron transfer | The indole scaffold can be part of a larger dye molecule, where halogenation can tune the absorption spectrum and electronic coupling. |

Q & A

Q. What are the optimal synthetic routes for 5,6-Dichloro-3-methylindole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves halogenation and alkylation steps. A multi-step approach inspired by indole core formation (e.g., Fischer indole synthesis) can be adapted . Key considerations include:

- Halogenation: Use chlorinating agents (e.g., SOCl₂ or PCl₅) under controlled temperatures (40–60°C) to avoid over-halogenation.

- Methylation: Optimize alkylation via nucleophilic substitution (e.g., methyl iodide in DMF with K₂CO₃ as a base).

- Reaction Monitoring: Track intermediates using TLC or HPLC, adjusting stoichiometry and solvent polarity as needed .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for methyl (δ 2.3–2.5 ppm) and indole protons (δ 7.0–7.8 ppm). Compare with reference spectra for halogenated indoles .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 215.0 [M+H]⁺ for C₉H₇Cl₂N).

Advanced Research Questions

Q. What strategies can be employed to investigate the electronic effects of chlorine substituents on the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations to map electron density distribution and predict reactive sites (e.g., C-3 vs. C-5 positions) .

- Experimental Validation: Conduct Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare yields and regioselectivity with non-chlorinated analogs .

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy to quantify substituent effects .

Q. How can computational chemistry methods be integrated with experimental data to predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

- QSAR Modeling: Train models on datasets of indole derivatives to correlate structural features (e.g., Cl position) with bioactivity .

- In Vitro Validation: Test predicted active compounds in enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity) .

- Batch Analysis: Compare compound purity and stability (e.g., via accelerated degradation studies) to rule out batch-specific artifacts .

- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like solvent systems or cell lines .

Data Presentation and Ethical Considerations

Q. What guidelines should be followed when presenting spectral data and biological assay results in publications?

Methodological Answer:

- Figure Preparation: Include high-resolution NMR/HPLC traces with annotated peaks. Use schemes to illustrate synthetic pathways .

- Data Transparency: Provide raw datasets (e.g., crystallographic files or kinetic curves) in supplementary materials .

- Ethical Reporting: Clearly cite prior studies to avoid plagiarism and disclose conflicts of interest (e.g., funding sources) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.